molecular formula C20H17N5O4 B2475854 N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1351607-58-3

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2475854
CAS No.: 1351607-58-3
M. Wt: 391.387
InChI Key: BWZAIESJHAJWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H17N5O4 and its molecular weight is 391.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, identified by its CAS number 1351630-66-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N6O2C_{16}H_{16}N_{6}O_{2}, with a molecular weight of 324.34 g/mol. The structure features multiple functional groups, including an imidazole ring, a pyridazine moiety, and a chromene backbone, which are often associated with bioactive compounds.

Research indicates that compounds with similar structures exhibit diverse mechanisms of action, primarily through interactions with specific biological targets:

  • Enzyme Inhibition : Many derivatives of imidazole and pyridazine have been shown to inhibit enzymes involved in cancer progression and inflammation. For instance, they can inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in tumor proliferation .
  • Antimicrobial Activity : Compounds containing imidazole rings have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some studies indicate that similar compounds can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionPI3K pathway inhibition
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryModulation of cytokine production
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Antitumor Activity

A study investigated the effects of similar chromene-based compounds on cancer cell lines. The results showed that these compounds could induce apoptosis in breast cancer cells by activating caspase pathways. This suggests that this compound may have similar effects due to its structural components .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of the compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, highlighting the potential use of this compound as an antimicrobial agent .

Properties

IUPAC Name

N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-13-21-8-10-24(13)17-6-7-18(26)25(23-17)11-9-22-19(27)15-12-14-4-2-3-5-16(14)29-20(15)28/h2-8,10,12H,9,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZAIESJHAJWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.